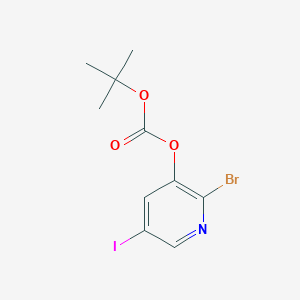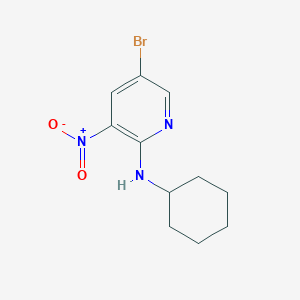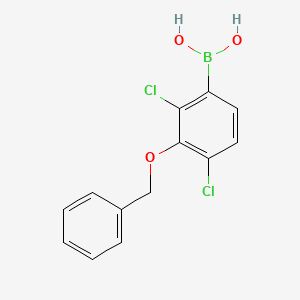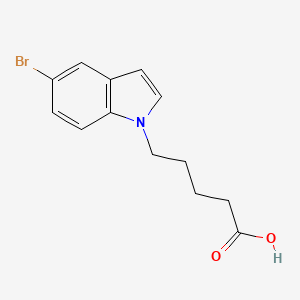
2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate
Übersicht
Beschreibung
“2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate” is a chemical compound with the empirical formula C10H11BrINO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string of this compound isCC(C)(C)OC(=O)Oc1cc(I)cnc1Br . This notation provides a way to represent the structure of the compound in text format.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a reagent in the modification of proteins for the identification and understanding of protein interactions within a cellular context .
Drug Discovery
In the realm of drug discovery, 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate is used for the synthesis of small molecule libraries. These libraries are crucial for high-throughput screening to identify potential drug candidates .
Organic Synthesis
The compound finds its application in organic synthesis, acting as an intermediate for constructing complex molecular structures. It’s particularly valuable in the synthesis of heterocyclic compounds, which are a staple in pharmaceuticals .
Material Science
Researchers in material science may employ this compound to develop novel materials with specific optical or electronic properties, given its halogenated pyridine structure which is often used in advanced materials .
Bioconjugation Techniques
2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate: is used in bioconjugation methods to attach biomolecules to various surfaces or to each other, which is essential in creating biosensors and diagnostic tools .
Chemical Biology
In chemical biology, this compound is used to probe the function of biological systems through the synthesis of molecules that can interact with and modulate biological targets .
Agricultural Chemistry
It can be used in the development of new agrochemicals, such as pesticides or herbicides, due to its potential for creating pyridine derivatives that are common in this field .
Environmental Chemistry
Lastly, 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate may be used in environmental chemistry research to study the degradation of halogenated compounds and their impact on ecosystems .
Eigenschaften
IUPAC Name |
(2-bromo-5-iodopyridin-3-yl) tert-butyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKGHFAKXJOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B1521692.png)
![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)






![[1-(2-Aminophenyl)piperidin-4-yl]methanol](/img/structure/B1521705.png)
![5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1521706.png)
![3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide](/img/structure/B1521709.png)